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Compound of Interest

Compound Name: 4-Phenoxyphenethylamine

Cat. No.: B055889 Get Quote

An independent verification of the binding affinity for the specific compound 4-
Phenoxyphenethylamine could not be definitively established due to a lack of direct

experimental data in the public domain. However, a comparative analysis of structurally related

phenethylamine derivatives with substitutions at the 4-position provides valuable insights into

the potential receptor binding profile of such compounds. This guide objectively examines the

binding affinities of various 4-substituted phenethylamines to key monoamine receptors,

supported by experimental data from published studies.

This analysis is intended for researchers, scientists, and drug development professionals

interested in the structure-activity relationships (SAR) of phenethylamine compounds. By

presenting quantitative data and detailed experimental methodologies, this guide aims to

facilitate a deeper understanding of how modifications at the 4-position of the phenethylamine

scaffold influence receptor interactions.

Comparative Binding Affinity Data
The following table summarizes the binding affinity data (Ki, in nM) for a selection of 4-

substituted phenethylamine derivatives at various serotonin (5-HT) and trace amine-associated

receptors (TAAR1). These compounds, featuring alkoxy and thio-substitutions, serve as

valuable surrogates for understanding the potential interactions of a 4-phenoxy moiety. Lower

Ki values indicate higher binding affinity.
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Compound
5-HT2A
Receptor
(Ki, nM)

5-HT2C
Receptor
(Ki, nM)

5-HT1A
Receptor
(Ki, nM)

TAAR1 (rat)
(Ki, nM)

Reference

2,5-

dimethoxy-4-

ethylthiophen

ethylamine

(2C-T-2)

26 130 >10000 28 [1]

2,5-

dimethoxy-4-

(n)-

propylthiophe

nethylamine

(2C-T-7)

12 64 >10000 33 [1]

2,5-

dimethoxy-4-

ethoxyphenet

hylamine

(2C-O-2)

1700 11000 >25000 3300 [2][3]

2,5-

dimethoxy-4-

propoxyphen

ethylamine

(2C-O-3)

330 2200 17000 1100 [2][3]

2,5-

dimethoxy-4-

isopropoxyph

enethylamine

(2C-O-4)

440 3500 25000 2200 [2][3]

2,5-

dimethoxy-4-

benzyloxyphe

nethylamine

(2C-O-27)

8.1 110 710 21 [2][3]
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This data illustrates that the nature of the substituent at the 4-position significantly impacts

binding affinity. For instance, the presence of a larger, more lipophilic group like a benzylthio

substituent in 2C-O-27 results in a markedly high affinity for the 5-HT2A receptor.[2] Generally,

extending the 4-alkoxy group tends to increase binding affinities at 5-HT2A and 5-HT2C

receptors.[3][4] In contrast, affinity for the 5-HT1A receptor is generally low for these

compounds.[3][4] Notably, many of these phenethylamine derivatives exhibit strong binding to

the trace amine-associated receptor 1 (TAAR1).[3][4]

Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand

binding assays. This is a standard in vitro technique used to quantify the interaction of a ligand

with its receptor.

General Radioligand Binding Assay Protocol:

Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, 5-

HT2C) are prepared from transfected cell lines (e.g., HEK293 cells).

Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the

receptor with high affinity, e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell

membrane preparation.

Competition: A range of concentrations of the unlabeled test compound (e.g., a 4-substituted

phenethylamine) is added to compete with the radioligand for binding to the receptor.

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically through rapid filtration over glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the

amount of bound radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki)

is then calculated from the IC50 value using the Cheng-Prusoff equation.
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This methodology allows for a precise determination of the affinity of a compound for a specific

receptor subtype.

Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding

assay used to determine the binding affinity of a test compound.
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Generalized workflow for a competitive radioligand binding assay.

In conclusion, while direct binding data for 4-Phenoxyphenethylamine remains elusive, the

analysis of structurally similar compounds strongly suggests that a phenoxy substitution at the

4-position would likely result in significant interactions with monoamine receptors, particularly

the serotonin 5-HT2A receptor. The high affinity observed for compounds with bulky, lipophilic

4-position substituents provides a compelling rationale for further investigation into the

pharmacological profile of 4-Phenoxyphenethylamine. The experimental protocols and

workflows outlined here provide a solid foundation for such future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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